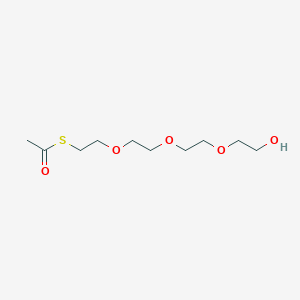

S-acetyl-PEG4-alcohol

Descripción general

Descripción

S-acetyl-PEG4-alcohol: is a compound with the chemical formula C10H20O5S and a molecular weight of 252.33 g/mol . It is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of S-acetyl-PEG4-alcohol typically involves the acetylation of tetraethylene glycol. The process begins with the reaction of tetraethylene glycol with acetic anhydride under acidic conditions to form an acetyl thioester bond, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high purity and yield. The compound is then purified and stored under appropriate conditions to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions: S-acetyl-PEG4-alcohol undergoes various chemical reactions, including:

Substitution Reactions: The hydroxyl group can participate in substitution reactions to form different derivatives.

Deprotection Reactions: The sulfur acetyl group can be deprotected to form thiol groups.

Common Reagents and Conditions:

Acetic Anhydride: Used in the acetylation process.

Acidic Conditions: Required for the formation of the acetyl thioester bond.

Major Products Formed:

Thiol Derivatives: Formed upon deprotection of the sulfur acetyl group.

Various PEG Derivatives: Formed through substitution reactions involving the hydroxyl group.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

S-acetyl-PEG4-alcohol is utilized in drug delivery systems due to its ability to enhance the solubility and stability of therapeutic compounds. The incorporation of polyethylene glycol (PEG) moieties can significantly improve the pharmacokinetics of drugs by:

- Increasing Solubility : PEGylation improves the water solubility of hydrophobic drugs, facilitating their administration and absorption in biological systems .

- Reducing Immunogenicity : PEGylation can mask drug molecules from the immune system, thereby reducing immunogenic responses and prolonging circulation time in the bloodstream .

Case Study: PEGylated Anticancer Drugs

Research has demonstrated that PEGylated derivatives of anticancer drugs exhibit improved therapeutic efficacy. For example, studies on tamoxifen conjugated with PEG polymers showed enhanced stability and sustained release profiles, leading to improved anticancer activity .

Bioconjugation Strategies

This compound plays a crucial role in bioconjugation techniques, particularly in the selective modification of proteins and peptides. This compound allows for:

- Site-Specific Conjugation : The ability to attach functional groups selectively at specific sites on proteins enhances the precision of drug design and delivery .

- Improved Stability : Bioconjugates formed using this compound demonstrate increased stability against enzymatic degradation, which is vital for therapeutic applications .

Case Study: Protein Acylation

A study highlighted the use of this compound for the selective acylation of proteins, facilitating the introduction of various functional groups at the N-termini. This method was shown to be highly effective for modifying expressed proteins while maintaining their biological activity .

Therapeutic Development

The applications of this compound extend into therapeutic development, particularly in creating more effective peptide-based drugs. Key benefits include:

- Extended Half-Life : By attaching this compound to therapeutic peptides, researchers have been able to significantly extend their half-lives in circulation, enhancing their therapeutic potential .

- Enhanced Targeting : The incorporation of PEG moieties can improve the targeting capabilities of drugs by increasing their interaction with specific receptors or tissues .

Case Study: Peptide Therapeutics

Research into peptide therapeutics has shown that PEGylated peptides exhibit improved bioavailability and reduced renal clearance. This is particularly beneficial for short-lived peptides that require prolonged action in vivo .

Mecanismo De Acción

S-acetyl-PEG4-alcohol functions as a linker in PROTAC molecules, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparación Con Compuestos Similares

- S-acetyl-PEG2-alcohol

- S-acetyl-PEG6-alcohol

- S-acetyl-PEG8-alcohol

Comparison: S-acetyl-PEG4-alcohol is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and linker flexibility. This makes it particularly effective in the synthesis of PROTACs, where the linker length can significantly influence the efficiency of protein degradation .

Conclusion

This compound is a versatile compound with significant applications in scientific research, particularly in the field of targeted protein degradation. Its unique properties and ability to undergo various chemical reactions make it a valuable tool in the development of novel therapeutic strategies.

Actividad Biológica

S-acetyl-PEG4-alcohol (CAS#: 223611-42-5) is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound has garnered attention in the field of drug development, particularly for its potential applications in cancer therapy. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 252.328 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

This compound is characterized by its PEG backbone, which enhances solubility and bioavailability, making it a suitable candidate for drug delivery systems.

This compound functions primarily as a linker in PROTAC technology. PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome system. This mechanism allows for selective targeting of disease-associated proteins, particularly in cancer therapy, thereby reducing off-target effects commonly associated with traditional small-molecule drugs .

In Vitro Studies

Research indicates that PEG-based linkers, including this compound, enhance the pharmacological properties of conjugated drugs. For instance, studies on PEGylated compounds have shown improved solubility and stability, leading to increased therapeutic efficacy . The incorporation of this compound in PROTACs has been linked to enhanced cellular uptake and prolonged circulation time in biological systems.

Case Studies

- Cancer Therapeutics : A study highlighted the use of this compound in developing PROTACs targeting specific oncogenic proteins. These PROTACs demonstrated significant anti-proliferative effects on various cancer cell lines, including MCF-7 and MDA-MB 231 breast cancer cells. The IC50 values for these compounds were notably lower than those of their non-PEGylated counterparts, indicating enhanced potency .

- Neuroprotection : Research exploring the neuroprotective effects of PEG-based compounds has suggested that this compound may play a role in protecting neuronal cells from oxidative stress-induced damage. This potential was assessed through various assays measuring cell viability and apoptosis in neuronal cell lines exposed to oxidative agents .

Future Directions

The ongoing exploration of this compound and similar PEG-based linkers is crucial for advancing targeted therapies. Future studies should focus on:

- In Vivo Efficacy : Evaluating the therapeutic potential of this compound in animal models to assess its pharmacokinetics and pharmacodynamics.

- Safety Profile : Comprehensive toxicity studies to determine any adverse effects associated with prolonged exposure or high doses.

- Formulation Development : Investigating various formulations that incorporate this compound to optimize delivery methods for clinical applications.

Propiedades

IUPAC Name |

S-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O5S/c1-10(12)16-9-8-15-7-6-14-5-4-13-3-2-11/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUXNAQDZRWEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.